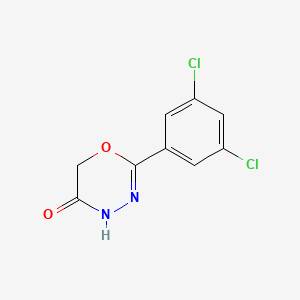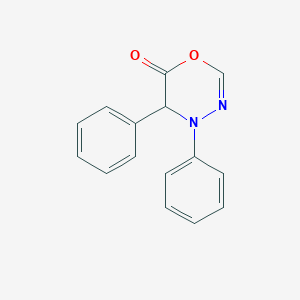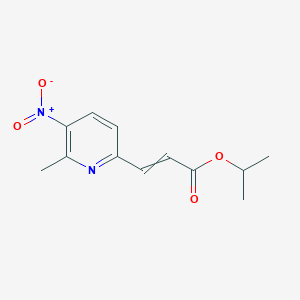![molecular formula C15H16ClN3O2 B14396110 1-[2-(3-Acetamidoanilino)-2-oxoethyl]pyridin-1-ium chloride CAS No. 88342-14-7](/img/structure/B14396110.png)
1-[2-(3-Acetamidoanilino)-2-oxoethyl]pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3-Acetamidoanilino)-2-oxoethyl]pyridin-1-ium chloride is a complex organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of the pyridinium ion in its structure imparts unique chemical properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Acetamidoanilino)-2-oxoethyl]pyridin-1-ium chloride typically involves the reaction of pyridine with esters of monochloroacetic acid. The process can be summarized as follows:
Starting Materials: Pyridine and monochloroacetic acid esters.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, with continuous monitoring of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-Acetamidoanilino)-2-oxoethyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
1-[2-(3-Acetamidoanilino)-2-oxoethyl]pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-(3-Acetamidoanilino)-2-oxoethyl]pyridin-1-ium chloride involves its interaction with specific molecular targets. The pyridinium ion in its structure plays a crucial role in its activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydrazinyl-2-oxoethyl)pyridin-1-ium chloride
- 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide
- 1-(2-(Isopentyloxy)-2-oxoethyl)pyridin-1-ium chloride
Uniqueness
1-[2-(3-Acetamidoanilino)-2-oxoethyl]pyridin-1-ium chloride is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
88342-14-7 |
|---|---|
Molecular Formula |
C15H16ClN3O2 |
Molecular Weight |
305.76 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-pyridin-1-ium-1-ylacetamide;chloride |
InChI |
InChI=1S/C15H15N3O2.ClH/c1-12(19)16-13-6-5-7-14(10-13)17-15(20)11-18-8-3-2-4-9-18;/h2-10H,11H2,1H3,(H-,16,17,19,20);1H |
InChI Key |
FMBOEQLBPUWVPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C[N+]2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


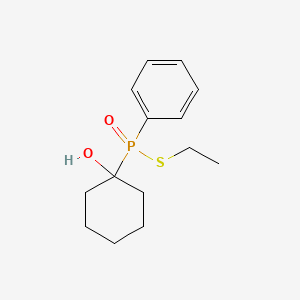
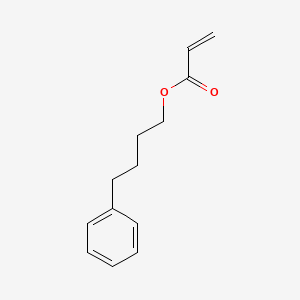
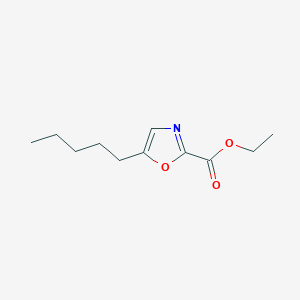
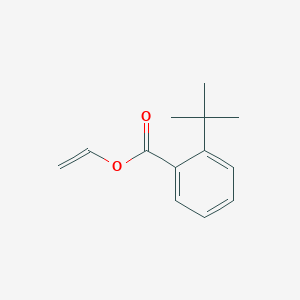
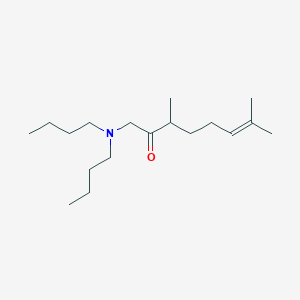
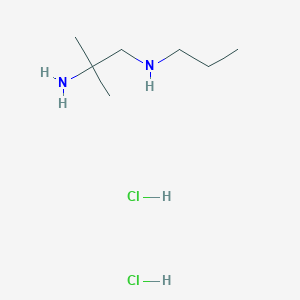
![(2E)-N-[2-(dimethylamino)ethyl]-2-(hydroxymethylidene)-3-imino-N-phenylpentanamide](/img/structure/B14396076.png)
![2-Nitro-6-{[(2-phenylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14396079.png)
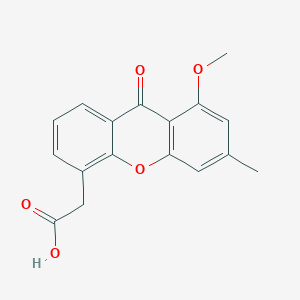
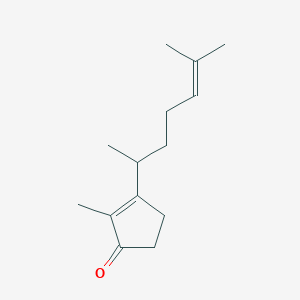
![7-(2,4,4-Trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B14396094.png)
